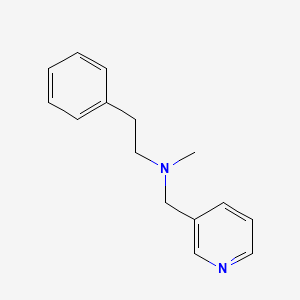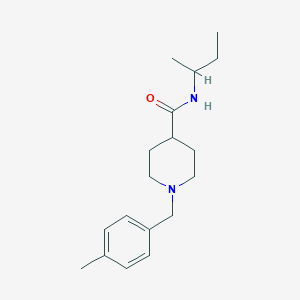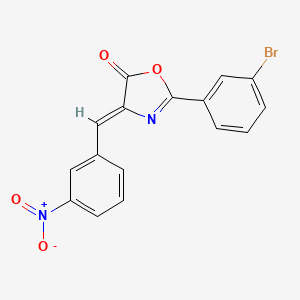![molecular formula C16H23NO2S B5119270 ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. EMBP is a piperidine derivative that has shown promising results in various studies, making it a subject of interest for further research.
作用機序
The mechanism of action of ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer progression and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation. Additionally, ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of HDAC activity, activation of the Nrf2-ARE pathway, and induction of apoptosis in cancer cells. It has also been shown to protect neurons against oxidative stress and inflammation, suggesting its potential use as a neuroprotective agent.
実験室実験の利点と制限
Ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate has several advantages for use in lab experiments, including its ease of synthesis and purification, as well as its ability to exhibit potent anticancer and neuroprotective effects. However, its limitations include its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate, including:
1. Investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
2. Further elucidating its mechanism of action, particularly its interactions with HDACs and the Nrf2-ARE pathway.
3. Developing more efficient synthesis methods for ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate, which could improve its availability for research and potential clinical use.
4. Exploring its potential use in combination with other drugs or therapies, to enhance its therapeutic effects.
合成法
The synthesis of ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate involves the reaction of piperidine with 4-(methylthio)benzyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction yields ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate as a white crystalline solid, which can be purified using recrystallization techniques.
科学的研究の応用
Ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells. Additionally, ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate has been investigated for its potential use as a neuroprotective agent, with studies showing its ability to protect neurons against oxidative stress and inflammation.
特性
IUPAC Name |
ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-3-19-16(18)14-5-4-10-17(12-14)11-13-6-8-15(20-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJBXNYFMRBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)

![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)
